
Diethyl (2-Methoxyphenyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-Methoxyphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-methoxyphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethyl (2-Methoxyphenyl)phosphonate can be synthesized through several methods, with the Michaelis-Arbuzov reaction being one of the most common. This reaction involves the reaction of an aryl halide with a trialkyl phosphite, leading to the formation of the desired phosphonate. The reaction typically requires heating and can be catalyzed by various agents to improve yield and reduce reaction time .
Industrial Production Methods: Industrial production of this compound often involves large-scale Michaelis-Arbuzov reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl (2-Methoxyphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are typically employed under basic conditions.
Major Products: The major products formed from these reactions include various phosphonic acids, phosphonates, and phosphine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diethyl (2-Methoxyphenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including heterocycles and polymers.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: Its derivatives are explored for their potential therapeutic properties, such as anticancer and antiviral activities.
Industry: It is employed in the production of flame retardants, plasticizers, and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of diethyl (2-Methoxyphenyl)phosphonate involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, in medicinal chemistry, its derivatives can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The phosphonate group can also form strong bonds with metal ions, making it effective in corrosion inhibition .
Comparación Con Compuestos Similares
- Diethyl (2-Methylphenyl)phosphonate
- Diethyl (4-Methoxyphenyl)phosphonate
- Diethyl (2-Hydroxyphenyl)phosphonate
Comparison: Diethyl (2-Methoxyphenyl)phosphonate is unique due to the presence of the methoxy group at the ortho position, which influences its reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, boiling points, and reactivity patterns, making it suitable for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C11H17O4P |
|---|---|
Peso molecular |
244.22 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-2-methoxybenzene |
InChI |
InChI=1S/C11H17O4P/c1-4-14-16(12,15-5-2)11-9-7-6-8-10(11)13-3/h6-9H,4-5H2,1-3H3 |
Clave InChI |
YUARUEDTCQMOBK-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC=CC=C1OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


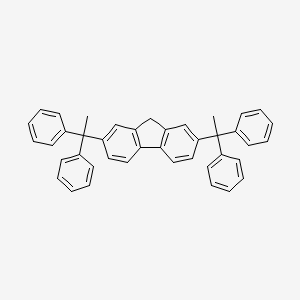

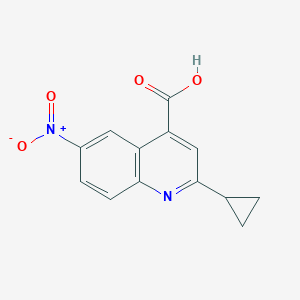
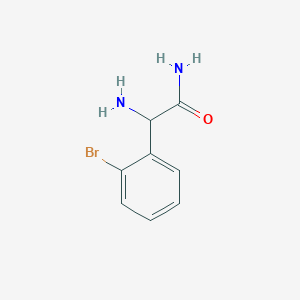
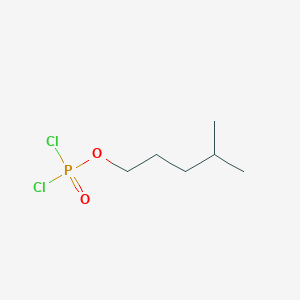
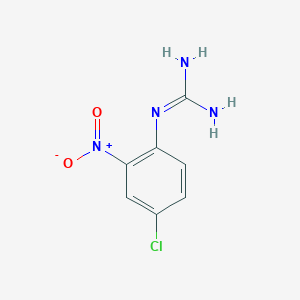

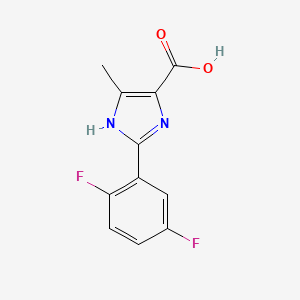
![Perchlorophenyl (E)-3-[4-(Phosphonooxy)phenyl]-2-butenoate](/img/structure/B13692476.png)





